molecular formula C28H24N2O2 B14961323 N,N'-bis(diphenylmethyl)ethanediamide

N,N'-bis(diphenylmethyl)ethanediamide

Katalognummer: B14961323
Molekulargewicht: 420.5 g/mol
InChI-Schlüssel: LAYGHRAGBLSTQG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N’-bis(diphenylmethyl)ethanediamide is an organic compound with the molecular formula C28H24N2O2 It consists of two diphenylmethyl groups attached to an ethanediamide backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(diphenylmethyl)ethanediamide typically involves the reaction of diphenylmethylamine with oxalyl chloride, followed by the addition of ethylenediamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: Diphenylmethylamine reacts with oxalyl chloride to form diphenylmethyl oxalyl chloride.

    Step 2: The diphenylmethyl oxalyl chloride is then reacted with ethylenediamine to yield N,N’-bis(diphenylmethyl)ethanediamide.

Industrial Production Methods

In industrial settings, the production of N,N’-bis(diphenylmethyl)ethanediamide may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of solvents and catalysts to facilitate the reaction.

Analyse Chemischer Reaktionen

Types of Reactions

N,N’-bis(diphenylmethyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N,N’-bis(diphenylmethyl)ethanediamide oxide, while reduction could produce N,N’-bis(diphenylmethyl)ethanediamine.

Wissenschaftliche Forschungsanwendungen

N,N’-bis(diphenylmethyl)ethanediamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a ligand in coordination chemistry and as a precursor for the synthesis of other complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism by which N,N’-bis(diphenylmethyl)ethanediamide exerts its effects involves interactions with molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N,N’-bis(2-ethylphenyl)ethanediamide
  • N,N’-bis(phenylmethyl)ethanediamide
  • N,N’-bis(2-phenylphenyl)ethanediamide

Uniqueness

N,N’-bis(diphenylmethyl)ethanediamide is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.

Eigenschaften

Molekularformel

C28H24N2O2

Molekulargewicht

420.5 g/mol

IUPAC-Name

N,N'-dibenzhydryloxamide

InChI

InChI=1S/C28H24N2O2/c31-27(29-25(21-13-5-1-6-14-21)22-15-7-2-8-16-22)28(32)30-26(23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20,25-26H,(H,29,31)(H,30,32)

InChI-Schlüssel

LAYGHRAGBLSTQG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.